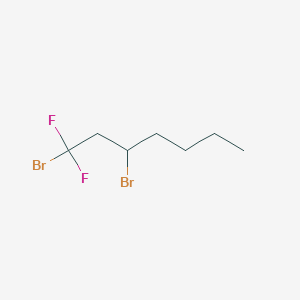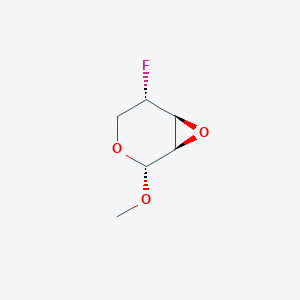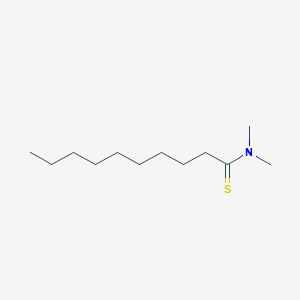
N,N-dimethyl decanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl decanethioamide (DMDTA) is a sulfur-containing compound that has been widely used in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents. DMDTA has been found to have various applications in different fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of N,N-dimethyl decanethioamide involves the formation of a stable thioamide bond with thiol groups in peptides and proteins. This reaction protects the thiol groups from oxidation and other chemical modifications. N,N-dimethyl decanethioamide has also been found to inhibit the activity of certain enzymes that require thiol groups for their function.
Biochemische Und Physiologische Effekte
N,N-dimethyl decanethioamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl decanethioamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, N,N-dimethyl decanethioamide has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl decanethioamide in lab experiments is its ability to protect thiol groups in peptides and proteins. This can be particularly useful in experiments where thiol groups are involved in enzyme activity or protein-protein interactions. Additionally, N,N-dimethyl decanethioamide is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using N,N-dimethyl decanethioamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, N,N-dimethyl decanethioamide can react with other functional groups in peptides and proteins, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of N,N-dimethyl decanethioamide in scientific research. One direction is the development of new methods for the protection of thiol groups in peptides and proteins. Another direction is the synthesis of new organosulfur compounds using N,N-dimethyl decanethioamide as a precursor. Additionally, N,N-dimethyl decanethioamide can be used as a starting material for the synthesis of new surfactants and corrosion inhibitors. Finally, the antimicrobial properties of N,N-dimethyl decanethioamide can be further explored for the development of new antimicrobial agents.
Conclusion
In conclusion, N,N-dimethyl decanethioamide is a sulfur-containing compound that has various applications in scientific research. It is an effective reagent for the protection of thiol groups in peptides and proteins and has antioxidant, anti-inflammatory, and antimicrobial properties. N,N-dimethyl decanethioamide has advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
The synthesis of N,N-dimethyl decanethioamide involves the reaction of decanoyl chloride with dimethylamine in the presence of anhydrous magnesium sulfate. The reaction yields N,N-dimethyl decanethioamide as a colorless liquid, which can be purified by distillation under reduced pressure. The purity of the synthesized N,N-dimethyl decanethioamide can be confirmed by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl decanethioamide has been widely used in scientific research, particularly in the field of biochemistry. It has been found to be an effective reagent for the protection of thiol groups in peptides and proteins. N,N-dimethyl decanethioamide can also be used as a precursor for the synthesis of organosulfur compounds, which have various applications in medicinal chemistry. Additionally, N,N-dimethyl decanethioamide has been used as a surfactant in the preparation of nanoparticles and as a corrosion inhibitor in metal protection.
Eigenschaften
CAS-Nummer |
125188-67-2 |
|---|---|
Produktname |
N,N-dimethyl decanethioamide |
Molekularformel |
C12H25NS |
Molekulargewicht |
215.4 g/mol |
IUPAC-Name |
N,N-dimethyldecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 |
InChI-Schlüssel |
UVNOTLYMWRJKLC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=S)N(C)C |
Kanonische SMILES |
CCCCCCCCCC(=S)N(C)C |
Synonyme |
Decanethioamide, N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



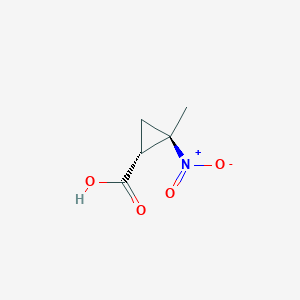
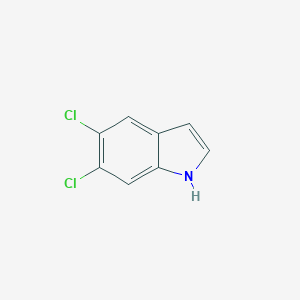
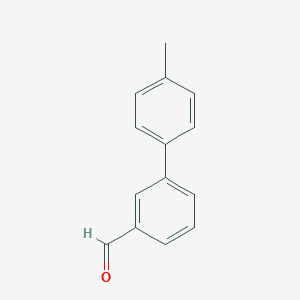
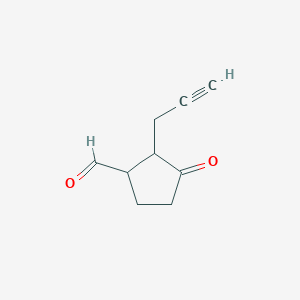
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
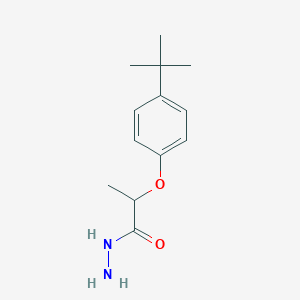
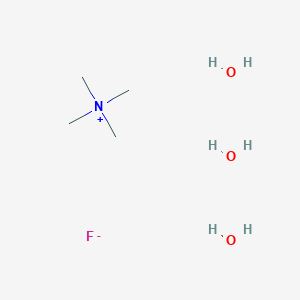
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
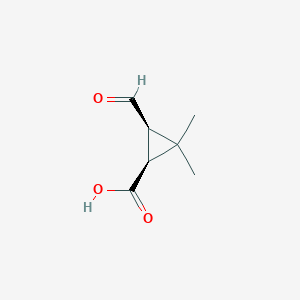

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
